molecular formula C10H14ClN B1610235 4-(4-Chlorophenyl)butan-1-amine CAS No. 63998-62-9

4-(4-Chlorophenyl)butan-1-amine

Cat. No. B1610235
Key on ui cas rn: 63998-62-9
M. Wt: 183.68 g/mol
InChI Key: DBRKOJIBBAJAII-UHFFFAOYSA-N
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Patent
US05547972

Procedure details

In a similar manner to Example 35, a mixture of 4-chlorobenzaldehyde (5.6 g) and 1-(3-aminopropyl)-2-benzyl-4-methylimidazole (9.2 g) in ethanol (100 ml) was stirred and then reduced with sodium borohydride (1.6 g) to give 3-(2-benzyl-4-methylimidazol-1-yl)-[-(4-chlorobenzyl)propylamine, b.p. 190°-200° C. (0.04 mmHg). Glc and 1H nmr indicated that the product contained 21% of 3-(2-benzyl-5-methylimidazol-1-yl)-N-(4-chlorobenzyl)propylamine.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
1-(3-aminopropyl)-2-benzyl-4-methylimidazole
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[NH2:10][CH2:11][CH2:12][CH2:13]N1C=C(C)N=C1CC1C=CC=CC=1.[BH4-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][CH2:13][CH2:12][CH2:11][NH2:10])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
1-(3-aminopropyl)-2-benzyl-4-methylimidazole
Quantity
9.2 g
Type
reactant
Smiles
NCCCN1C(=NC(=C1)C)CC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CCCCN)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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